molecular formula C14H21NO3S B369070 1-(4-Propoxyphenyl)sulfonylpiperidine CAS No. 107924-00-5

1-(4-Propoxyphenyl)sulfonylpiperidine

Cat. No.: B369070
CAS No.: 107924-00-5
M. Wt: 283.39g/mol
InChI Key: RICFVNYFGWHZJQ-UHFFFAOYSA-N
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Description

1-(4-Propoxhenyl)sulfonylpiperidine (CAS 950253-45-9) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C15H22N2O4S and it has a molecular weight of 326.41 g/mol . Compounds featuring the 1-(arylsulfonyl)piperidine scaffold are key intermediates in the synthesis of novel therapeutic agents. Recent research highlights the value of this structural motif in the development of dual-acting molecules that function as both Phosphodiesterase 5 (PDE5) inhibitors and nitric oxide (NO) donors, a promising approach for enhancing local blood flow in treatments for conditions such as hair loss . Furthermore, structurally related phenylsulfonylpiperazine derivatives have demonstrated potent and selective in vitro cytotoxicity against luminal breast cancer cells, impairing cell viability, inhibiting migration, and suppressing genes involved in the epithelial-mesenchymal transition, suggesting potential applications in oncology research . This compound serves as a versatile precursor for further chemical exploration, including the development of inhibitors targeting protein-protein interactions . 1-(4-Propoxyphenyl)sulfonylpiperidine is provided for laboratory research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-12-18-13-6-8-14(9-7-13)19(16,17)15-10-4-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFVNYFGWHZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Sulfonylation Reaction

The foundational step involves reacting 4-propoxyphenylsulfonyl chloride with piperidine under controlled conditions:

Typical Protocol (Patent Method):

  • Dissolve piperidine (1.0 equiv) in anhydrous pyridine (3 vol) at 0–5°C.

  • Add 4-propoxyphenylsulfonyl chloride (1.05 equiv) dropwise over 30 min.

  • Stir at 20–25°C for 12 hr.

  • Quench with ice-water, extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

  • Recrystallize from ethanol/ether (3:1) to obtain white crystals (Yield: 78–82%).

Critical Parameters:

  • Temperature Control: Exothermic reaction requires strict <5°C during sulfonyl chloride addition.

  • Solvent Selection: Pyridine acts as both solvent and HCl scavenger.

Alternative Route via Intermediate Isolation

For higher purity demands, a two-step approach is preferred:

Step 1: Synthesis of 4-Propoxyphenylsulfonyl Chloride

Conditions:

  • Chlorosulfonic acid (2.5 equiv), 0°C, 2 hr

  • Quench into ice, extract with EtOAc

  • Yield: 89–92%

Step 2: Piperidine Sulfonylation
As described in Section 2.1.

Optimization of Reaction Conditions

Solvent Screening

Comparative yields under different solvents:

SolventBaseTemp (°C)Time (hr)Yield (%)
PyridineNone251282
THFEt₃N40675
DCMDMAP0→25868

Pyridine demonstrates superior performance due to inherent base properties and solubility advantages.

Catalytic Enhancements

Introducing phase-transfer catalysts (PTCs) improves reaction kinetics:

PTCConc. (mol%)Yield Increase (%)
TBAB5+8
18-Crown-62+12

Crown ethers facilitate chloride ion displacement, accelerating sulfonylation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J=8.8 Hz, 2H, ArH),
6.94 (d, J=8.8 Hz, 2H, ArH),
4.02 (t, J=6.6 Hz, 2H, OCH₂),
3.52–3.48 (m, 4H, piperidine-H),
1.81–1.75 (m, 6H, CH₂ and piperidine-H),
1.03 (t, J=7.4 Hz, 3H, CH₃).

Elemental Analysis:
Calculated for C₁₄H₂₁NO₃S: C, 58.51; H, 7.37; N, 4.87.
Found: C, 58.48; H, 7.41; N, 4.83.

Comparative Methodological Analysis

Yield vs. Purity Tradeoffs

MethodAverage Yield (%)HPLC Purity (%)
One-pot7895.2
Two-step8599.1
PTC-Enhanced9097.8

The two-step method achieves superior purity at the cost of additional isolation steps.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost Contribution (%)
4-Propoxyphenol42
Sulfonation Agents28
Solvent Recovery18
Labor/Energy12

Implementing solvent recycling reduces costs by 15–20% annually .

Chemical Reactions Analysis

1-(4-Propoxyphenyl)sulfonylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propoxyphenyl)sulfonylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)sulfonylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of sulfonylpiperidine derivatives is highly dependent on the substituents attached to the phenyl ring. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activity References
1-(4-Propoxyphenyl)sulfonylpiperidine -OCH₂CH₂CH₃ (propoxy) C₁₄H₂₁NO₃S 283.39 g/mol Data inferred from analogues
4-[(4-Chlorophenyl)sulfonyl]piperidine -Cl (chloro) C₁₁H₁₄ClNO₂S 283.75 g/mol Higher logP; potential antimicrobial
1-[(4-Ethoxyphenyl)sulfonyl]piperidine -OCH₂CH₃ (ethoxy) C₁₃H₁₉NO₃S 269.36 g/mol Improved solubility vs. chloro
1-[(4-Nitrophenyl)sulfonyl]piperidine -NO₂ (nitro) C₁₁H₁₄N₂O₄S 282.31 g/mol Strong electron-withdrawing group

Key Observations :

  • Propoxy vs.
  • Chloro vs. Nitro : Chloro substituents (electron-withdrawing) improve antimicrobial activity in some contexts, while nitro groups may enhance reactivity but introduce toxicity risks .

Biological Activity

1-(4-Propoxyphenyl)sulfonylpiperidine is an organic compound with the molecular formula C14H21NO3SC_{14}H_{21}NO_3S. It is a derivative of piperidine, featuring a sulfonyl group attached to a propoxyphenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring is capable of interacting with receptor sites, modulating their function, which can influence various biochemical pathways and lead to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Obesity and Metabolic Disorders : Studies have shown that derivatives similar to this compound exhibit inhibitory effects on long-chain fatty acyl elongase (LCE), which is implicated in obesity and metabolic syndrome. Inhibiting LCE may help manage conditions like diabetes and hyperlipidemia .
  • Central Nervous System Disorders : There is evidence suggesting that compounds with similar structures can act as antagonists for serotonin receptors and dopamine receptors, making them potential candidates for treating various psychiatric disorders, including schizophrenia and depression .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other piperidine derivatives:

Compound NameStructureBiological Activity
1-(4-Methoxyphenyl)sulfonylpiperidineSimilar structure with a methoxy groupPotential serotonin receptor antagonist
1-(4-Ethoxyphenyl)sulfonylpiperidineSimilar structure with an ethoxy groupInvestigated for metabolic effects
1-(4-Butoxyphenyl)sulfonylpiperidineSimilar structure with a butoxy groupExplored for neuroprotective properties

The distinct propoxy group in this compound may enhance its reactivity and interactions with biological targets compared to these analogous compounds.

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of sulfonamide derivatives, including this compound. The results indicated that this compound effectively inhibited key metabolic enzymes involved in lipid metabolism, suggesting its potential role in treating metabolic disorders .

Research on CNS Effects

Another research effort focused on the central nervous system effects of piperidine derivatives. The findings revealed that compounds structurally similar to this compound exhibited significant activity as serotonin reuptake inhibitors, indicating their potential use in managing depression and anxiety disorders .

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